2,3-Dichloro-4-fluorobenzoic acid
Overview
Description
2,3-Dichloro-4-fluorobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H3Cl2FO2. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with a carboxylic acid group. It is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives are valuable intermediates for the synthesis of medicines, including antibacterials .
Mode of Action
Benzoic acid derivatives typically interact with their targets through a variety of mechanisms, including free radical reactions and nucleophilic substitutions .
Biochemical Analysis
Biochemical Properties
It is known that halogenated benzoic acids can interact with various enzymes and proteins, influencing biochemical reactions . The nature of these interactions often depends on the specific structure of the compound and the biochemical context in which it is present.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-fluorobenzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives. One common method starts with 2,3-dichlorotoluene, which undergoes a Friedel-Crafts acylation to introduce the carboxylic acid group. The resulting intermediate is then fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves multi-step processes that ensure high yield and purityThe final product is purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted benzoic acids, alcohols, and various aromatic compounds with modified functional groups .
Scientific Research Applications
2,3-Dichloro-4-fluorobenzoic acid is used in several scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Used in the production of agrochemicals and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-3-fluorobenzoic acid
- 2,3-Dichloro-5-fluorobenzoic acid
- 2,3-Dichloro-4-bromobenzoic acid
Uniqueness
2,3-Dichloro-4-fluorobenzoic acid is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable in specific applications .
Properties
IUPAC Name |
2,3-dichloro-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFXMYOQAANDKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438205 | |
Record name | 2,3-Dichloro-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154257-76-8 | |
Record name | 2,3-Dichloro-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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